tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;hydrochloride
Description
This compound is a hydrochloride salt of a substituted pyrazine derivative featuring a tert-butyl ester group and an amino substituent. The tert-butyl ester enhances lipophilicity, while the hydrochloride salt improves aqueous solubility, making it a versatile intermediate in pharmaceutical synthesis . Its pyrazine core, a six-membered aromatic ring with two nitrogen atoms, enables diverse reactivity, particularly in heterocyclic chemistry and drug design .
Properties
IUPAC Name |
tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-9(2,3)14-8(13)12-5-4-11-7(10)6-12;/h4-6H2,1-3H3,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXNSIJMEQUGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN=C(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-3,6-dihydropyrazine-1(2H)-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,6-dihydropyrazine-1(2H)-carboxylate with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-3,6-dihydropyrazine-1(2H)-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that pyrazine derivatives, including tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride, exhibit promising antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
1.2 Anticancer Properties
Pyrazine derivatives are being explored for their anticancer activities. In vitro studies have shown that tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride can inhibit the proliferation of cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells .
1.3 Neuroprotective Effects
Recent investigations into neuroprotective agents have identified pyrazine derivatives as candidates for treating neurodegenerative diseases. The compound has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are key factors in conditions such as Alzheimer's disease .
Synthesis Methodologies
The synthesis of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride typically involves multi-step reactions starting from readily available precursors. The following table summarizes common synthetic routes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | tert-butyl 2-cyanoacetate + hydrazine | Formation of intermediate pyrazole |
| 2 | Cyclization | Electrophile (e.g., methyl methacrylate) | Formation of the pyrazine core |
| 3 | Hydrolysis | Acidic conditions | Conversion to carboxylic acid derivative |
| 4 | Salt formation | Hydrochloric acid | Formation of hydrochloride salt |
This synthetic pathway highlights the versatility and accessibility of the compound for further modifications and applications in drug design .
Case Studies
Several case studies have documented the applications of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride in various research contexts:
Case Study 1: Antimicrobial Screening
A comprehensive screening of pyrazine derivatives was conducted to evaluate their antibacterial efficacy against resistant strains. The study found that tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent .
Case Study 2: Cancer Cell Line Studies
In vitro assays using human cancer cell lines demonstrated that treatment with tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride resulted in a dose-dependent reduction in cell viability. The study concluded that this compound could serve as a scaffold for developing novel anticancer drugs .
Case Study 3: Neuroprotection
In a model of oxidative stress-induced neuronal damage, the administration of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate; hydrochloride significantly reduced cell death and improved survival rates. This suggests its potential application in neuroprotective therapies aimed at conditions like Parkinson's disease .
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3,6-dihydropyrazine-1(2H)-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
a. tert-Butyl 4-[4-(6-Amino-3,5-dicyano-2-thioxo-1,2-dihydropyridin-4-yl)-3-chlorophenyl]piperazine-1-carboxylate ()
- Key Differences: Contains a dicyano-thioxo pyridine ring instead of a pyrazine. Incorporates a piperazine moiety and a chlorine substituent.
- Implications: The thioxo and dicyano groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions . The piperazine ring improves solubility in polar solvents compared to the pyrazine core of the target compound.
b. 3,5-Diamino-6-chloro-N-(hexyl-carbamimidoyl)pyrazine-2-carboxamide ()
- Key Differences: Replaces the tert-butyl ester with a carboxamide linked to a hydrophilic hexyl chain. Features a 3,5-diamino substitution on the pyrazine ring.
- Implications: The carboxamide and hydroxyl groups enhance hydrophilicity, favoring applications in respiratory therapeutics (e.g., COPD treatment) .
Physicochemical Properties
- Key Observations :
- The tert-butyl group in the target compound increases membrane permeability, advantageous for prodrug designs.
- The hydrochloride salt mitigates solubility limitations common to aromatic heterocycles .
Biological Activity
Tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate hydrochloride (CAS Number: 179686-22-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, applications, and relevant research findings.
The molecular formula of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate hydrochloride is , with a molecular weight of 235.71 g/mol. The compound features a tert-butyl group, an amino group, and a dihydropyrazine ring structure, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈ClN₃O₂ |
| Molecular Weight | 235.71 g/mol |
| CAS Number | 179686-22-7 |
Research indicates that compounds with similar structures to tert-butyl 6-amino-3,5-dihydro-2H-pyrazine derivatives exhibit various biological activities:
- Inhibition of Protein Kinases : Some derivatives have shown potent inhibition of mesenchymal–epithelial transition factor (c-Met) protein kinase, which is crucial in cancer progression and metastasis .
- GABA Modulation : Certain pyrazine derivatives are known to act as allosteric modulators of GABA receptors, potentially offering therapeutic benefits in neurological disorders .
- BACE-1 Inhibition : Compounds in this class have also demonstrated the ability to inhibit beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease .
In Vivo Studies
- A study on related pyrazine compounds highlighted their efficacy in reducing tumor growth in mouse models of non-small cell lung cancer (NSCLC). The compounds exhibited favorable pharmacokinetic properties and selective inhibition of c-Met kinases at concentrations as low as 0.005 µM .
- Another research project focused on the neuroprotective effects of pyrazine derivatives in models of Huntington’s disease, where they demonstrated significant improvements in motor function and reduced neurodegeneration markers .
In Vitro Studies
In vitro assays have shown that tert-butyl 6-amino-3,5-dihydro-2H-pyrazine derivatives can effectively modulate cellular pathways involved in apoptosis and cell proliferation. For instance:
- Cell Line Studies : Experiments conducted on HeLa cells indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting potential use in cancer therapy .
Synthetic Routes
The synthesis of tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate hydrochloride typically involves:
- Condensation Reactions : The reaction between tert-butyl 3,5-dihydropyrazine-4-carboxylate and an appropriate amine source under controlled conditions.
- Purification Techniques : Post-synthesis purification often involves crystallization methods to achieve high purity levels.
Applications
The diverse biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Due to its inhibitory effects on key protein kinases, it is being explored as a candidate for cancer therapies.
- Neurological Research : Its role as a GABA modulator makes it a candidate for further studies in treating anxiety and other neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
